molecular formula C17H17NO4 B6407896 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid CAS No. 1261933-81-6

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid

Cat. No.: B6407896
CAS No.: 1261933-81-6
M. Wt: 299.32 g/mol
InChI Key: XBVKXZUBMRHMBN-UHFFFAOYSA-N
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Description

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid typically involves the following steps:

    Formation of the Dimethylaminocarbonyl Group: This can be achieved by reacting dimethylamine with a suitable carbonyl compound, such as phosgene or a chloroformate derivative.

    Attachment to the Phenyl Ring: The resulting dimethylaminocarbonyl compound is then reacted with a phenylboronic acid derivative under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate.

    Introduction of the Methoxybenzoic Acid Moiety: The final step involves the esterification or amidation of the intermediate product with 2-methoxybenzoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminocarbonyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminocarbonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the methoxybenzoic acid moiety can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylcarbamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Diethylamino)phenylboronic acid

Uniqueness

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is unique due to the presence of both the dimethylaminocarbonyl group and the methoxybenzoic acid moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets further enhances its versatility and utility.

Properties

IUPAC Name

4-[4-(dimethylcarbamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18(2)16(19)12-6-4-11(5-7-12)13-8-9-14(17(20)21)15(10-13)22-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVKXZUBMRHMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691349
Record name 4'-(Dimethylcarbamoyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-81-6
Record name 4'-(Dimethylcarbamoyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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